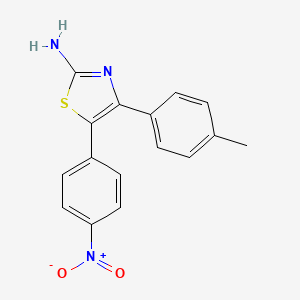
2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Once the quinoline core is prepared, it undergoes alkylation to introduce the ethyl and methyl groups at the 2 and 3 positions, respectively. The final step involves the acylation of the quinoline derivative with 2-(dihexylamino)acetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and automated systems for the subsequent alkylation and acylation steps.
Analyse Chemischer Reaktionen
Types of Reactions
2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the quinoline core.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions with the quinoline core. The dihexylamino group could enhance membrane permeability, allowing the compound to reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with a similar structure.
Uniqueness
2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide is unique due to the presence of the dihexylamino group, which can significantly alter its physical and chemical properties compared to simpler quinoline derivatives. This makes it a valuable compound for exploring new applications in various scientific fields.
Eigenschaften
Molekularformel |
C26H41N3O |
|---|---|
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide |
InChI |
InChI=1S/C26H41N3O/c1-5-8-10-14-18-29(19-15-11-9-6-2)20-25(30)28-26-21(4)23(7-3)27-24-17-13-12-16-22(24)26/h12-13,16-17H,5-11,14-15,18-20H2,1-4H3,(H,27,28,30) |
InChI-Schlüssel |
LLJJRUDUCBYKID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CCCCCC)CC(=O)NC1=C(C(=NC2=CC=CC=C21)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B15012661.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-(decyloxy)benzamide](/img/structure/B15012673.png)
![N,N'-(4-methylbenzene-1,3-diyl)bis{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide}](/img/structure/B15012680.png)
![N-(1,3-thiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B15012683.png)
![N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B15012695.png)
![N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15012701.png)
![(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B15012716.png)
![4-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15012728.png)
![N-(2,3-dimethylphenyl)-8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B15012733.png)
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B15012736.png)
![2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate](/img/structure/B15012750.png)

![2-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}-N,N-bis(2-methylpropyl)-4-nitroaniline](/img/structure/B15012757.png)

